molecular formula C14H12ClN B186974 9-(2-Chloroethyl)carbazole CAS No. 1140-35-8

9-(2-Chloroethyl)carbazole

Cat. No.: B186974
CAS No.: 1140-35-8
M. Wt: 229.7 g/mol
InChI Key: CVSBRGRSQUGIKO-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. The compound this compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the carbazole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)carbazole typically involves the N-alkylation of carbazole. One common method is the reaction of carbazole with 1,2-dichloroethane in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out under reflux conditions, and the product is purified by crystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form carbazole-9-carboxylic acid derivatives.

    Reduction Reactions: Reduction of the chloroethyl group can yield ethylcarbazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substitution: Various substituted carbazole derivatives.

    Oxidation: Carbazole-9-carboxylic acid derivatives.

    Reduction: Ethylcarbazole derivatives.

Scientific Research Applications

9-(2-Chloroethyl)carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)carbazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the chloro group, making it less reactive in substitution reactions.

    9-(2-Bromoethyl)carbazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

    9-(2-Hydroxyethyl)carbazole: Contains a hydroxy group, which imparts different chemical properties.

Uniqueness

9-(2-Chloroethyl)carbazole is unique due to the presence of the chloroethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives.

Properties

IUPAC Name

9-(2-chloroethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBRGRSQUGIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074459
Record name 9-(2-Chloroethyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140-35-8
Record name 9-(2-Chloroethyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazole, 9-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC39039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Chloroethyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.9 g (107 mmol) of carbazole and 500 ml of acetone as solvent were placed in a 1000 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added an aqueous solution prepared from 22.0 g (93.7 mmol)of 2-chloroethyl-p-toluene sulfonate, 12.5 g of sodium hydroxide and 9.2 ml of water. The resultant product was heated to 60° C. in a silicone oil bath, and subjected to the reaction for 20 hours. After the reaction was completed, the product was cooled to the ambient temperature. The precipitated solid was subjected to suction filtration with a glass filter. The resultant liquid was concentrated in an evaporator and dried under vacuum to obtain a brown solid, which was recrystallized in the presence of ligroin to obtain 9.3 g of a white crystal.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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